

# Application Note: NIOSH Analytical Methods for Organotin Compounds

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## Compound of Interest

Compound Name: *Tripentyltin chloride*

CAS No.: 3342-67-4

Cat. No.: B166843

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## Introduction: The Analytical Imperative for Organotin Compound Monitoring

Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond. Their diverse applications, ranging from stabilizers in PVC plastics and catalysts in industrial processes to biocides in antifouling paints and pesticides, have led to their widespread presence in occupational environments.[1] However, the utility of these compounds is shadowed by their significant toxicity, which varies considerably with the number and nature of the organic groups attached to the tin atom.[2][3] Tri- and tetra-substituted organotins, such as tributyltin (TBT) and trimethyltin, are particularly noted for their neurotoxic and immunotoxic effects, with acute exposures potentially leading to severe health consequences, including death.[2][4][5]

Given the potential for workplace exposure through inhalation and dermal contact, regulatory bodies like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have established stringent occupational exposure limits (OELs) to protect worker health.[3][6] The NIOSH Recommended Exposure Limit (REL) is 0.1 mg/m<sup>3</sup> (as Sn), with a skin notation indicating the potential for significant absorption through the skin.[6] Accurate and reliable analytical methods are therefore paramount for assessing workplace exposures, ensuring compliance with these regulations, and implementing effective control measures.

This application note provides a detailed guide to the NIOSH-validated methodology for the determination of organotin compounds in workplace air, primarily focusing on NIOSH Method 5504. It is designed for researchers, industrial hygienists, and analytical chemists, offering not just a protocol, but also the scientific rationale behind the procedural steps to ensure robust and defensible results.

## Overview of Analytical Strategies for Organotin Speciation

The analysis of organotin compounds is complicated by the need for speciation – that is, the separate quantification of different organotin species, as their toxicities differ significantly. Several analytical techniques have been developed to address this challenge.

- **Gas Chromatography (GC):** GC-based methods are powerful for separating volatile or semi-volatile organotins.<sup>[7]</sup> These methods often require a derivatization step to convert the typically non-volatile organotin chlorides or oxides into more volatile forms, for example, through ethylation with sodium tetraethylborate.<sup>[8][9]</sup> Detection is commonly achieved using a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD), which offer high selectivity for tin.<sup>[1][9][10]</sup>
- **Liquid Chromatography (LC):** High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing non-volatile and thermally labile organotin compounds without derivatization.<sup>[11]</sup> Coupling HPLC with highly sensitive and specific detectors is crucial.
  - **HPLC-ICP-MS:** Inductively Coupled Plasma Mass Spectrometry provides elemental specificity and extremely low detection limits, making it a powerful tool for organotin speciation.
  - **HPLC-GFAAS:** Graphite Furnace Atomic Absorption Spectroscopy offers a robust and sensitive method for tin-specific detection post-chromatographic separation. This is the approach validated by NIOSH in Method 5504.<sup>[6]</sup>

NIOSH Method 5504 was developed to provide a reliable, validated procedure for monitoring a range of organotin compounds in workplace air, accommodating both particulate and vapor phases.<sup>[12]</sup>

## NIOSH Method 5504: A Detailed Protocol

NIOSH Method 5504 is a comprehensive procedure for the collection and analysis of various organotin compounds, including tetrabutyltin (TeBT), tributyltin chloride (TBTC), and tricyclohexyltin hydroxide (TCHH), among others.[13] The method employs a combination of air sampling using a filter and a solid sorbent, followed by solvent desorption, HPLC separation, and detection by Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).

### Core Principle

The method is based on a two-phase sampling system to capture both aerosolized and vapor-phase organotins. The collected compounds are then desorbed using an acidified acetonitrile solution. An aliquot of this solution is injected into an HPLC system for speciation. The column eluent is collected in fractions, and each fraction is subsequently analyzed for its tin content using a GFAAS. The total absorbance for each separated organotin peak is then used to quantify the mass of tin, which is converted to the concentration in the air.[14]

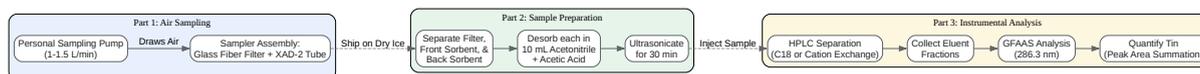
### Quantitative Data Summary

The following table summarizes the key operational parameters and performance metrics for NIOSH Method 5504.[6]

Parameter	Specification
NIOSH Method	5504
Analyte	Organotin Compounds (as Tin)
Working Range	0.015 to 1 mg/m <sup>3</sup> (for a 300-L air sample)
Flow Rate	1.0 to 1.5 L/min
Minimum Volume	50 L
Maximum Volume	500 L
Sampler	37-mm Glass Fiber Filter followed by an XAD-2 Sorbent Tube (80 mg/40 mg)
Shipment	Ship assembled sampler on dry ice
Sample Stability	Stable for 7 days at 0 °C
Desorption	10 mL of 0.1% (v/v) acetic acid in acetonitrile, 30 min in an ultrasonic bath
Measurement Technique	HPLC / Graphite Furnace Atomic Absorption (GFAAS)
Wavelength	286.3 nm (with background correction)
Estimated LOD	1 µg Sn per sample
Overall Precision (SrT)	0.07 to 0.10

## Experimental Workflow Diagram

The overall workflow for NIOSH Method 5504, from sample collection to final analysis, is depicted below.



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Caption: Workflow for NIOSH Method 5504 for Organotin Analysis.

## Detailed Step-by-Step Protocols

### Protocol 1: Air Sampling

- **Pump Calibration:** Calibrate each personal sampling pump with a representative sampler in line to ensure an accurate flow rate between 1.0 and 1.5 L/min.[12]
- **Sampler Assembly:** The sampler consists of a 37-mm glass fiber filter in a cassette, connected via a short piece of tubing to an XAD-2 sorbent tube (containing an 80 mg front section and a 40 mg back section).[6]
- **Sampling:** Break the ends of the sorbent tube immediately before sampling. Attach the sampler to the calibrated pump and place it in the worker's breathing zone.
- **Sample Collection:** Sample for a sufficient duration to collect a total air volume between 50 and 500 L.[12]
- **Post-Sampling:** After sampling, cap the ends of the sampler. The filter cassette and sorbent tube should remain connected.
- **Shipment and Storage:** Pack the samplers securely for shipment in a container with dry ice. Samples must be stored at or below 0 °C and analyzed within seven days of collection to ensure stability.[6]

### Protocol 2: Sample Preparation and Desorption

Causality Note: Separate handling of the filter, front sorbent, and back sorbent sections is critical. The back section is analyzed to check for breakthrough, which would indicate that the sampling capacity of the front section was exceeded, invalidating the sample.

- Disassembly: Carefully open the filter cassette and, using clean tweezers, transfer the glass fiber filter to a 125-mL beaker.
- Sorbent Sections: Transfer the front sorbent section (including the front glass wool plug) to a second beaker. Transfer the back sorbent section (with its retaining plugs) to a third beaker.
- Desorption: Pipette exactly 10.0 mL of the desorption solution (0.1% v/v glacial acetic acid in acetonitrile) into each of the three beakers.[12]
- Sealing: Cover each beaker with plastic film to prevent evaporation.
- Extraction: Place the beakers in an ultrasonic bath and agitate for 30 minutes to facilitate the complete desorption of the organotin compounds from the media.[12] The resulting solutions are now ready for analysis.

### Protocol 3: Instrumental Analysis (HPLC-GFAAS)

Expertise Note: The choice of HPLC column depends on the target analytes. A C18 reverse-phase column is typically used for tetra-organotin compounds, while a strong cation exchange column is preferred for other organotin species.[15] The graphite furnace program must be optimized to first dry the sample, then pyrolyze the matrix, and finally atomize the tin for measurement.

- HPLC Setup: Configure the HPLC system with the appropriate column and mobile phase. The mobile phase often consists of a buffered methanol/water/acetonitrile mixture.[12]
- GFAAS Setup: Set up the GFAAS with a tin electrodeless discharge lamp or hollow cathode lamp. The wavelength should be set to 286.3 nm with background correction enabled.[6] It is highly recommended to use pyrolytic graphite tubes and platforms coated with zirconium, which improves precision and the atomization of volatile species like TeBT.[12][16]
- Interface: Interface the HPLC eluent stream with the GFAAS autosampler so that fractions of the eluent (e.g., 2 mL per minute) can be collected directly into the autosampler vials.[14]

- Injection: Inject an aliquot of the desorbed sample solution into the HPLC.
- Analysis: As the separated organotin compounds elute from the column, the fractions are collected. The GFAAS autosampler then injects a 20  $\mu\text{L}$  aliquot from each fraction into the graphite furnace for analysis.[6]
- Data Acquisition: The GFAAS will generate a series of absorbance peaks. The sum of the peak areas corresponding to the elution time of a specific organotin compound represents the total amount of tin for that species.[14]

## Self-Validating System: Calibration and Quality Control

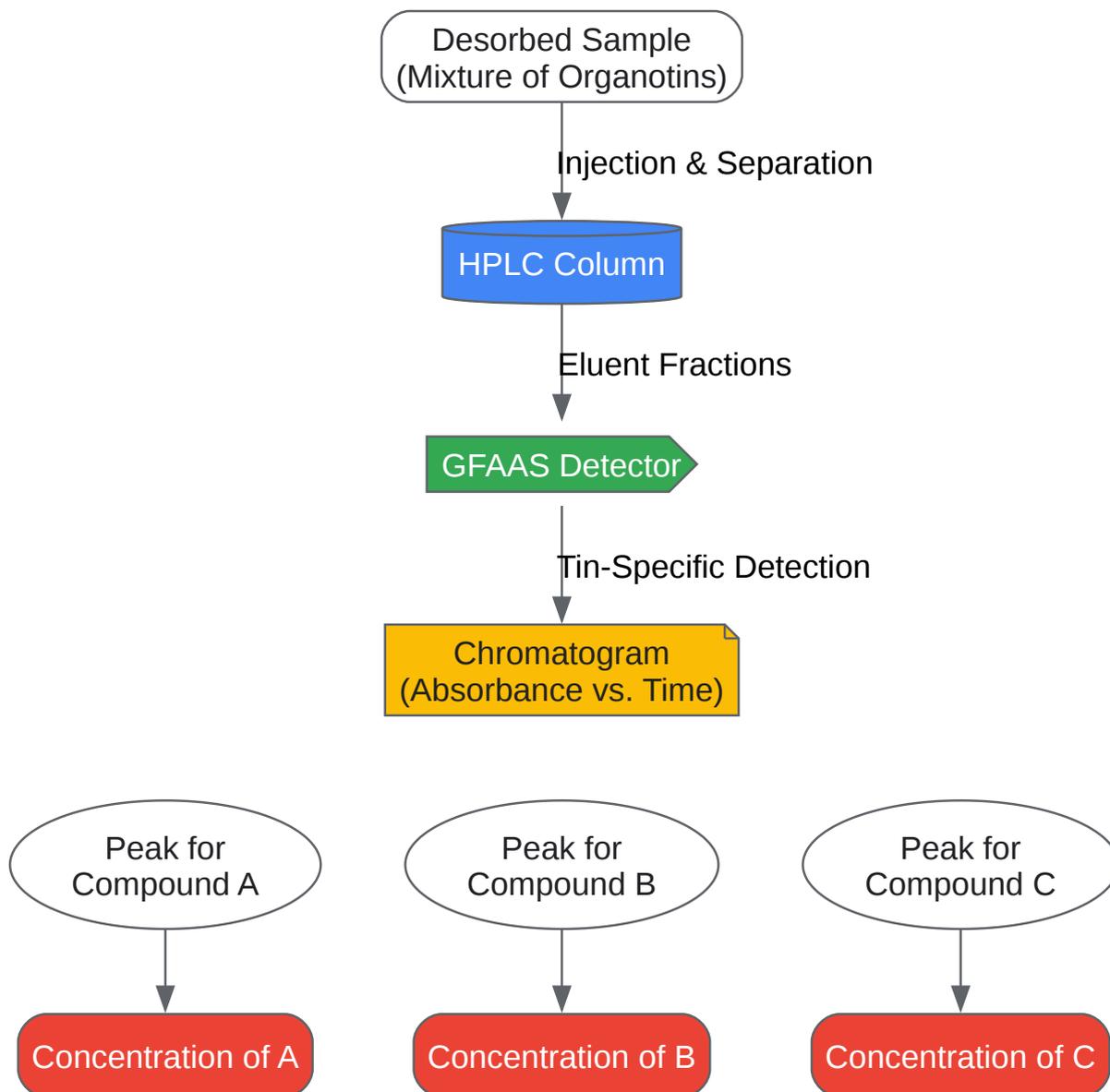
A robust analytical method requires a rigorous quality control system to ensure the trustworthiness of the results.

- Calibration Standards:
  - Prepare individual organotin standard solutions at a concentration of 1000  $\mu\text{g/mL}$  (as Sn) in the desorption solution.[12]
  - From these, prepare a mixed calibration stock solution containing all compounds of interest at 10  $\mu\text{g/mL}$  (as Sn). This stock solution should be prepared fresh daily.[15]
  - Generate a series of at least six working standards by performing serial dilutions of the calibration stock solution. The concentration range should bracket the expected sample concentrations (typically 0.1 to 5  $\mu\text{g/mL}$  as Sn).[12]
- Calibration Curve: Analyze the working standards in the same manner as the samples. Plot a calibration curve of the total GFAAS peak area versus the mass of tin ( $\mu\text{g}$ ) for each organotin compound.
- Recovery Study: The method's performance on the sampling media must be verified.
  - Prepare spiked samples at three different concentration levels by injecting known amounts of the organotin standards directly onto blank filters and sorbent tubes.
  - Allow the spiked samplers to stand overnight, then desorb and analyze them alongside the field samples and standards.

- Calculate the recovery (R) for each compound at each level. The results should be corrected for this recovery.[6]
- Blanks: Analyze field blanks (samplers taken to the field but not used for sampling) and media blanks (unopened samplers from the same lot) to check for contamination. The average mass found on the media blanks should be subtracted from the sample results.[14]

## Diagram of the Analytical Logic

The logical flow of the analysis, emphasizing the separation and detection steps, is illustrated below.



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Caption: Logic flow from sample injection to species quantification.

## Conclusion

NIOSH Method 5504 provides a validated and robust framework for the speciation and quantification of organotin compounds in occupational settings. Its strength lies in the combination of a comprehensive sampling strategy that captures both particulate and vapor phases with the specificity of HPLC separation and the sensitivity of GFAAS detection. By

carefully following the detailed protocols for sampling, preparation, and analysis, and by implementing a thorough quality control system, laboratories can generate high-quality, defensible data. This data is essential for accurately assessing worker exposure, ensuring a safe workplace, and verifying the effectiveness of implemented health and safety controls.

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